

Application Notes and Protocols for Preparing DSPG Unilamellar Vesicles by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Distearoyl phosphatidylglycerol	
Cat. No.:	B054389	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of unilamellar vesicles composed of 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) using the lipid film hydration and extrusion technique. This method is widely used to produce vesicles with a controlled and relatively uniform size distribution, which is critical for applications in drug delivery, biophysical studies, and as model membrane systems.

Introduction

1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) is a saturated, anionic phospholipid commonly used in the formation of liposomes. The preparation of unilamellar vesicles with a defined size is crucial for their in-vitro and in-vivo performance. The extrusion method is a reliable technique that involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size. This process disrupts the larger MLVs and forces them to reassemble into smaller, unilamellar vesicles (LUVs - Large Unilamellar Vesicles) with a diameter close to that of the membrane pores.

A critical parameter in this process is the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. For DSPG, the Tm is 55°C.[1][2] All hydration and extrusion steps must be performed at a temperature above the Tm to ensure the lipid bilayer is in a fluid state, allowing for efficient vesicle formation and resizing.[3]



Experimental Protocols Materials and Equipment

Materials:

- 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) powder
- Organic solvent (e.g., chloroform or a chloroform/methanol mixture, 2:1 v/v)[4]
- Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES buffer, pH 7.4)
 [4]
- Nitrogen or argon gas
- Deionized water
- Ethanol for cleaning

Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath or heating block
- Vortex mixer
- Liposome extruder device (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)
- · Gas-tight syringes
- Dynamic Light Scattering (DLS) instrument for size analysis
- Zeta potential analyzer
- Vacuum pump or desiccator



Protocol for DSPG Unilamellar Vesicle Preparation

This protocol is designed for the preparation of a 1 mL final suspension of DSPG vesicles at a concentration of 10 mg/mL.

Step 1: Lipid Film Hydration

- Dissolve DSPG: Weigh the desired amount of DSPG (e.g., 10 mg) and dissolve it in a suitable volume of organic solvent (e.g., 1-2 mL of chloroform) in a round-bottom flask.[4]
- Form Thin Lipid Film: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the lipid's Tm (e.g., 30-40°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.[1]
- Dry the Film: To remove any residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.[5] This step is crucial as residual solvent can affect vesicle formation and stability.[6]
- Hydration: Add the desired volume of pre-heated hydration buffer (e.g., 1 mL of PBS) to the flask. The buffer should be heated to a temperature above the Tm of DSPG, typically 60-65°C.[3]
- Vortexing: Immediately after adding the buffer, vortex the flask vigorously for 5-10 minutes.
 This process helps to disperse the lipid film from the glass wall and form multilamellar vesicles (MLVs). The resulting suspension will appear milky and turbid.[5]
- (Optional) Freeze-Thaw Cycles: To improve the lamellarity and encapsulation efficiency, the MLV suspension can be subjected to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (above Tm).

Step 2: Extrusion

 Assemble the Extruder: Assemble the extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[5] Pre-heat the extruder block to a temperature above the Tm of DSPG (e.g., 60-65°C).



- Load the Syringe: Draw the MLV suspension into one of the gas-tight syringes.
- Extrude: Place the loaded syringe into the pre-heated extruder. Pass the lipid suspension back and forth between the two syringes through the polycarbonate membranes. An odd number of passes (e.g., 11 or 21) is recommended to ensure that the final product is in one syringe.[5] The resistance will decrease after the first few passes.
- Collect Vesicles: The resulting translucent suspension contains unilamellar vesicles.

Characterization of DSPG Unilamellar Vesicles

- 1. Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the vesicle suspension in the hydration buffer.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). The PDI value indicates the homogeneity of the vesicle size distribution; a value below 0.2 is generally considered acceptable for many applications.
- 2. Zeta Potential Measurement:
- Dilute a small aliquot of the vesicle suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
- Measure the zeta potential to determine the surface charge of the vesicles. DSPG is an anionic lipid, so a negative zeta potential is expected.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the preparation of DSPG unilamellar vesicles.

Table 1: Key Experimental Parameters for DSPG Vesicle Preparation



Parameter	Recommended Value	Rationale
Lipid Concentration	5-20 mg/mL	Higher concentrations can lead to aggregation.[4]
Hydration Buffer	PBS, Tris, HEPES (pH 5.5-7.5)	Choice depends on the intended application.[4]
Hydration Temperature	60-65°C	Must be above the Tm of DSPG (55°C) for proper vesicle formation.[3]
Extrusion Temperature	60-65°C	Maintains the lipid in a fluid state for efficient extrusion.[3]
Membrane Pore Size	30-200 nm	Determines the final vesicle size. 100 nm is common.[3]
Number of Extrusions	11-21 passes	An odd number of passes ensures homogeneity.[5]

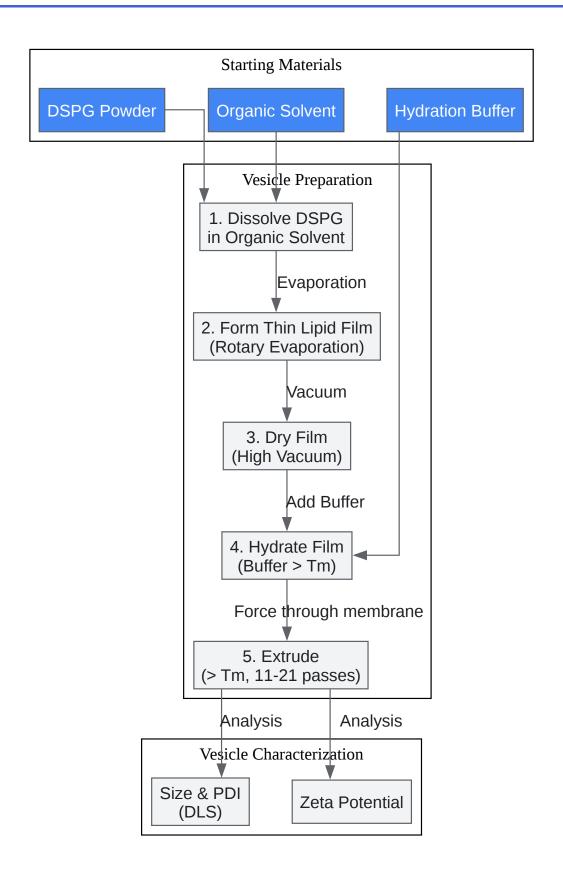
Table 2: Expected Characteristics of DSPG Unilamellar Vesicles (100 nm extrusion)

Characteristic	Typical Value	Measurement Technique
Mean Diameter	100 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-30 to -60 mV	Zeta Potential Analysis
Appearance	Translucent to slightly opalescent	Visual Inspection

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of DSPG unilamellar vesicles.





Click to download full resolution via product page

Caption: Experimental workflow for DSPG unilamellar vesicle preparation.



Troubleshooting

Problem	Possible Cause	Suggested Solution
Lipid film is difficult to hydrate	Hydration temperature is below Tm. Residual organic solvent.	Ensure buffer and flask are pre-heated above 55°C. Dry the film under high vacuum for a longer duration.[4]
High PDI value (>0.3)	Insufficient number of extrusion passes. Extrusion temperature too low. Lipid concentration too high.	Increase the number of extrusion passes. Ensure the extruder is maintained at >55°C.[3] Start with a lower lipid concentration.[4]
Vesicle size is much larger than pore size	Membrane is ruptured. Extrusion pressure is too high.	Inspect the membrane for damage. Use moderate and consistent pressure during extrusion.
Low vesicle recovery after extrusion	Aggregation and fusion of vesicles. Adhesion of lipids to the apparatus.	Ensure proper buffer ionic strength. Clean the extruder thoroughly before and after use.

Stability and Storage

DSPG-containing vesicles are generally stable, but their long-term stability can be influenced by factors such as temperature, pH, and buffer composition. For short-term storage (up to a few days), vesicles can be kept at 4°C. For longer-term storage, the stability should be assessed by monitoring the size and PDI over time. The inclusion of cryoprotectants like sucrose or trehalose may be necessary for frozen storage.

Conclusion

The lipid film hydration and extrusion method is a robust and reproducible technique for preparing DSPG unilamellar vesicles with controlled size and low polydispersity. By carefully controlling key parameters, particularly temperature, researchers can consistently produce



high-quality vesicles suitable for a wide range of applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. shaker.umh.es [shaker.umh.es]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyloleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing DSPG Unilamellar Vesicles by Extrusion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054389#extrusion-method-for-preparing-dspg-unilamellar-vesicles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com